Losartan Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Losartan Impurity D involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of butylamine with glyoxal in the presence of hydrochloric acid to form 2-butyl-4-chloro-1H-imidazole.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of pharmaceutical manufacturing. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Losartan Impurity D undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Losartan Impurity D is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and purity of Losartan drug substances. It is also used in analytical chemistry for the development and validation of analytical methods, such as high-performance liquid chromatography and mass spectrometry, to detect and quantify impurities in Losartan formulations .
In biological research, this compound can be used to study the metabolic pathways and degradation products of Losartan in the body. It also serves as a tool for investigating the potential toxicological effects of impurities in pharmaceutical compounds.
Wirkmechanismus
As an impurity, Losartan Impurity D does not have a direct therapeutic effect. its presence in Losartan formulations can affect the overall efficacy and safety of the drug. The mechanism by which this compound exerts its effects is primarily related to its chemical structure and reactivity. It can interact with various molecular targets and pathways, potentially leading to adverse effects if present in significant amounts .
Vergleich Mit ähnlichen Verbindungen
Losartan Impurity D is one of several impurities that can be found in Losartan formulations. Similar compounds include:
Losartan Impurity A: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methanol
Losartan Impurity B: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylic acid
Losartan Impurity C: 2-butyl-4-chloro-1-[(2’-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-methyl ester
This compound is unique due to its specific chemical structure, which includes an aldehyde group that can undergo various chemical reactions. This distinguishes it from other impurities that may have different functional groups and reactivity profiles.
Eigenschaften
Molekularformel |
C41H41ClN6O |
---|---|
Molekulargewicht |
669.3 g/mol |
IUPAC-Name |
5-[2-[4-[[2-butyl-5-chloro-4-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine |
InChI |
InChI=1S/C41H41ClN6O/c1-2-3-23-38-43-37(29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34)39(42)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40/h4-22,24-27,40,44-47H,2-3,23,28-29H2,1H3 |
InChI-Schlüssel |
ZANBPMZRLZFCGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4NNNN4)Cl)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.